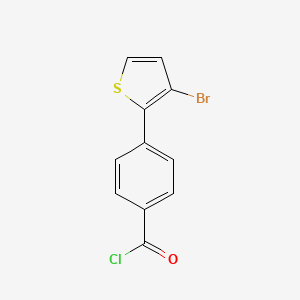

4-(3-Bromothien-2-yl)benzoyl chloride

Descripción general

Descripción

4-(3-Bromothien-2-yl)benzoyl chloride is a useful research compound. Its molecular formula is C11H6BrClOS and its molecular weight is 301.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(3-Bromothien-2-yl)benzoyl chloride, a compound with the CAS number 934570-50-0, has gained attention in various fields of biological research due to its potential applications as an antimicrobial agent and its involvement in synthetic organic chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrClOS |

| Molecular Weight | 276.58 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound primarily revolves around its interaction with biological macromolecules. It is hypothesized to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various bacterial strains, possibly through disruption of cellular integrity.

Antimicrobial Activity

A study conducted by researchers at highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has significant potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assessments were performed on human cell lines to evaluate the safety profile of this compound. The results indicated a dose-dependent cytotoxic effect, with an IC50 value of approximately 50 µM for human liver carcinoma cells (HepG2). This suggests that while the compound exhibits antimicrobial properties, its cytotoxic effects must be carefully considered in therapeutic contexts.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

- Skin Irritation : Dermal exposure in animal studies resulted in mild to moderate skin irritation, emphasizing the need for caution during handling.

- Genotoxicity : Preliminary assays indicate no significant mutagenic effects; however, further comprehensive genotoxicity testing is warranted to confirm these findings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Recent studies have indicated that 4-(3-bromothien-2-yl)benzoyl chloride exhibits notable antimicrobial activity. In vitro assessments suggest that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action likely involves the disruption of microbial cell membranes, although further research is needed to elucidate the specific pathways involved.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create thienyl-containing pharmaceuticals, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The ability to modify the thienyl group allows for the fine-tuning of pharmacological profiles, enhancing efficacy and reducing side effects .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with specific functional properties. Its reactive benzoyl chloride group enables it to participate in polymerization reactions, leading to the formation of novel materials with tailored characteristics such as improved thermal stability and mechanical strength .

Photoresponsive Materials

The compound's thienyl group also makes it suitable for applications in photoresponsive materials. When incorporated into polymer matrices, it can impart light-sensitive properties that allow for controlled release mechanisms or changes in material properties upon exposure to light. This feature is particularly useful in developing smart coatings and drug delivery systems .

Analytical Chemistry

HPLC Labeling Reagent

this compound is employed as a labeling reagent in high-performance liquid chromatography (HPLC). It reacts with amino and hydroxyl groups to form stable derivatives that can be easily detected and quantified. This application is crucial in the analysis of complex mixtures, such as biological samples, where precise quantification of specific analytes is required .

Quantitative Analysis Techniques

The compound has been successfully applied in quantitative analysis protocols for various substances, including drugs and metabolites. For example, it has been used to analyze methamphetamine analogs in urine samples through HPLC methods, demonstrating its utility in forensic and clinical toxicology .

Case Studies

Análisis De Reacciones Químicas

Hydrolysis of the Acyl Chloride Group

The benzoyl chloride group undergoes rapid hydrolysis in the presence of water or moisture, producing 4-(3-bromothien-2-yl)benzoic acid and hydrochloric acid:

Key Conditions

-

Solvent : Water or protic solvents.

-

Reactivity : Violent exothermic reaction under moisture exposure .

-

Hazard : Generates toxic HCl gas; requires inert atmosphere handling .

Nucleophilic Substitution at the Bromothiophene Site

The bromine atom on the thiophene ring participates in nucleophilic aromatic substitution (NAS) reactions.

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide | DMF, 80–100°C, 6–8 hrs | 4-(3-Methoxythien-2-yl)benzoyl chloride |

| Potassium tert-butoxide | Toluene, reflux, 12 hrs | 4-(3-tert-Butoxythien-2-yl)benzoyl chloride |

| Amines (e.g., NH₃) | THF, 0–5°C, 2–4 hrs | 4-(3-Aminothien-2-yl)benzoyl chloride |

Mechanistic Notes :

-

Electron-withdrawing benzoyl chloride group activates the thiophene ring for NAS.

-

Steric hindrance from the thiophene ring slows reaction kinetics compared to simpler aryl bromides .

Formation of Amides and Esters

The acyl chloride reacts with nucleophiles (amines, alcohols) to form amides or esters:

General Reactions :

-

With amines :

-

With alcohols :

Optimized Conditions :

-

Solvent : Dry THF or dichloromethane.

-

Catalyst : Triethylamine (for HCl scavenging).

-

Yield : 70–85% for primary amines/alcohols; reduced for bulky substrates .

Thermal Decomposition and Stability

Under elevated temperatures (>150°C), the compound decomposes into hazardous byproducts:

| Condition | Products | Hazards |

|---|---|---|

| Heating in air | CO, CO₂, HBr, SOₓ | Toxic gas release; corrosive fumes |

| Exposure to flame | Phosgene (COCl₂) (trace) | Extremely toxic; requires PPE |

Safety Notes :

Cross-Coupling Reactions (Theoretical)

While direct evidence is limited, the bromothiophene group is a candidate for Suzuki-Miyaura coupling with boronic acids. Theoretical conditions include:

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Facilitates C–C bond |

| Base | K₂CO₃ | Neutralizes HBr byproduct |

| Solvent | DMF/H₂O (9:1) | Polar aprotic medium |

Predicted Product :

Propiedades

IUPAC Name |

4-(3-bromothiophen-2-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClOS/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHRRPMNJHHELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640453 | |

| Record name | 4-(3-Bromothiophen-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-50-0 | |

| Record name | 4-(3-Bromo-2-thienyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromothiophen-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.